3-Cyano-4-methylthiophenol
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Overview
Description
3-Cyano-4-methylthiophenol is a chemical compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group attached to a benzene ring. The presence of a cyano group and a methyl group on the thiophenol ring makes this compound unique. Thiophenols are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method involves the Paal-Knorr synthesis, which is a cyclization reaction of 1,4-diketones with sulfur sources .
Industrial Production Methods: Industrial production of 3-Cyano-4-methylthiophenol may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-methylthiophenol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The cyano group can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
3-Cyano-4-methylthiophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-Cyano-4-methylthiophenol involves its interaction with molecular targets through its thiol and cyano groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
4-Methylthiophenol: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Cyano-4-methylphenol: Contains a hydroxyl group instead of a thiol group, leading to different reactivity and applications.
2-Cyano-4-methylthiophenol: The position of the cyano group affects the compound’s chemical properties and reactivity.
Uniqueness: 3-Cyano-4-methylthiophenol is unique due to the presence of both the cyano and methyl groups on the thiophenol ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-methyl-5-sulfanylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-8(10)4-7(6)5-9/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGRCFHBEHMXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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